molecular formula C25H19BrN2O4S B12143794 (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12143794
M. Wt: 523.4 g/mol
InChI Key: JRUDHPHKGXFBGV-UHFFFAOYSA-N
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Description

(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a benzothiazole moiety, and a pyrrolidine-2,3-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine-2,3-dione intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromobenzene, ethylbenzothiazole, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound is evaluated for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are studied to develop new treatments for various diseases.

Industry

In the industrial sector, the compound’s unique properties make it a valuable intermediate in the synthesis of other complex molecules. It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Benzothiazole derivatives: Compounds with a benzothiazole moiety, similar to the one present in the target compound.

    Bromophenyl derivatives: Compounds containing a bromophenyl group, which share some structural similarities.

Uniqueness

The uniqueness of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione lies in its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C25H19BrN2O4S

Molecular Weight

523.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19BrN2O4S/c1-3-14-5-10-17-19(12-14)33-25(27-17)28-21(15-6-8-16(26)9-7-15)20(23(30)24(28)31)22(29)18-11-4-13(2)32-18/h4-12,21,30H,3H2,1-2H3

InChI Key

JRUDHPHKGXFBGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)Br

Origin of Product

United States

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